molecular formula C11H11FO3 B13036035 Ethyl7-fluoro-2,3-dihydrobenzofuran-2-carboxylate

Ethyl7-fluoro-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B13036035
M. Wt: 210.20 g/mol
InChI Key: JNPWSGVOHZCARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a fluorine atom at the 7th position, and a dihydrobenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-fluorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in a solvent like N-methyl pyrrolidine. This reaction forms the benzofuran ring and introduces the ethyl ester group .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the benzofuran core play crucial roles in binding to enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • 2,3-Dihydrobenzofuran-2-carboxylic acid
  • 7-Fluoro-2,3-dihydrobenzofuran

Uniqueness

Ethyl 7-fluoro-2,3-dihydrobenzofuran-2-carboxylate is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. The combination of the ethyl ester group and the dihydrobenzofuran core also contributes to its distinct properties compared to other benzofuran derivatives .

Properties

IUPAC Name

ethyl 7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-5,9H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPWSGVOHZCARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.